tert-Butyl Carbazate (CAS 870-46-2): A Comprehensive Technical Guide
tert-Butyl Carbazate (CAS 870-46-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl carbazate (B1233558), also known as Boc-hydrazide, is a versatile reagent in organic synthesis, primarily utilized for the protection of carbonyl compounds and as a key building block in the synthesis of complex molecules. Its unique structure, combining a hydrazine (B178648) moiety with a tert-butoxycarbonyl (Boc) protecting group, allows for a wide range of chemical transformations. This technical guide provides an in-depth overview of the core properties, spectroscopic data, applications, and detailed experimental protocols related to tert-Butyl carbazate (CAS 870-46-2).
Physicochemical and Safety Properties
tert-Butyl carbazate is a white to off-white crystalline solid at room temperature, though it has a low melting point.[1] It is soluble in organic solvents such as ethanol (B145695) and methanol.[2][3]
Table 1: Physicochemical Properties of tert-Butyl Carbazate
| Property | Value | Source(s) |
| CAS Number | 870-46-2 | [2] |
| Molecular Formula | C₅H₁₂N₂O₂ | [4][5] |
| Molecular Weight | 132.16 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid/lumps | [1][6] |
| Melting Point | 39-42 °C | [3][7] |
| Boiling Point | 63-65 °C at 0.1 mmHg | [3][6][7] |
| Density | 1.02 g/mL at 25 °C | [8] |
| Flash Point | 92 °C (197.6 °F) | [9] |
| Solubility | Soluble in ethanol and methanol | [2][3][7] |
Table 2: Safety and Hazard Information
| Hazard Category | GHS Classification | Precautionary Statements | Source(s) |
| Flammability | Flammable Solid, Category 2 | H228: Flammable solid. P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [10][11] |
| Acute Toxicity | Acute Oral Toxicity, Category 3; Acute Dermal Toxicity, Category 3 | H301: Toxic if swallowed. H311: Toxic in contact with skin. | [12] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [12] |
| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | [12] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation. | [12] |
Note: This is not an exhaustive list of all safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Spectroscopic Data
NMR Spectroscopy
The structure of tert-Butyl carbazate can be confirmed by ¹H and ¹³C NMR spectroscopy.
Table 3: NMR Spectroscopic Data for tert-Butyl Carbazate in CDCl₃
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Source(s) |
| ¹H NMR | 1.46 | singlet | 9H, -C(CH₃)₃ | [10] |
| 3.83 | singlet | 2H, -NH₂ | [10] | |
| 6.73 | singlet | 1H, -NH- | [10] | |
| ¹³C NMR | 28.2 | -C(CH₃)₃ | [10] | |
| 80.1 | -C(CH₃)₃ | [10] | ||
| 158.2 | C=O | [10] |
Infrared (IR) Spectroscopy
The IR spectrum of tert-Butyl carbazate shows characteristic absorption bands corresponding to its functional groups. While a full spectrum is not provided here, typical absorptions would include N-H stretching, C-H stretching, and a strong C=O (carbonyl) stretching band.
Chemical Applications and Reactions
tert-Butyl carbazate is a valuable reagent with several key applications in organic synthesis.
Protection of Carbonyl Compounds
The primary application of tert-Butyl carbazate is in the protection of aldehydes and ketones through the formation of N-Boc-hydrazones.[1] This reaction is a condensation reaction involving the nucleophilic addition of the terminal nitrogen of the carbazate to the carbonyl carbon, followed by the elimination of water.[4] The resulting hydrazones are stable intermediates that can be carried through multi-step syntheses.[1]
Caption: General reaction scheme for the formation of N-Boc-hydrazones.
Precursor to Other Reagents
tert-Butyl carbazate serves as a starting material for the synthesis of other important reagents. For instance, it is used to prepare BOC-azide, which is a reagent for introducing the Boc protecting group onto amines.[7][9] It is also used in the synthesis of di-tert-butyl azodicarboxylate.
Role in Synthesis of Bioactive Molecules
The N-Boc-hydrazones formed from tert-Butyl carbazate are important intermediates in the synthesis of various pharmaceuticals, including HIV-1 protease inhibitors.[3][9] The hydrazone moiety is a key structural element in many biologically active compounds.[4]
Experimental Protocols
Synthesis of tert-Butyl Carbazate
A common laboratory synthesis of tert-Butyl carbazate involves the reaction of di-tert-butyl dicarbonate (B1257347) with hydrazine hydrate (B1144303) in isopropanol (B130326).[6]
Caption: Experimental workflow for the synthesis of tert-Butyl carbazate.
Materials:
-
Hydrazine hydrate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Isopropanol (IPA)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve hydrazine hydrate (2.26 equivalents) in isopropanol (IPA).[10]
-
Cool the solution to 0 °C in an ice bath.[10]
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1 equivalent) in IPA.[10]
-
Add the di-tert-butyl dicarbonate solution dropwise to the cooled hydrazine hydrate solution.[10]
-
Stir the reaction mixture at 0 °C for 2 hours.[10]
-
After the reaction is complete, remove the solvent by rotary evaporation.[10]
-
Dissolve the resulting residue in dichloromethane (DCM).[10]
-
Dry the DCM solution with anhydrous magnesium sulfate (MgSO₄).[10]
-
Filter the solution to remove the desiccant.[10]
-
Remove the DCM by rotary evaporation to yield tert-Butyl carbazate as a white semi-solid.[10]
General Protocol for the Formation of N-Boc-Hydrazones
This protocol describes a general method for the reaction of tert-Butyl carbazate with an aldehyde or ketone.[4]
Materials:
-
Aldehyde or ketone
-
tert-Butyl carbazate
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (optional, for less reactive carbonyls)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous ethanol or methanol.[4]
-
Add tert-Butyl carbazate (1.0-1.2 equivalents) to the solution.[4]
-
For less reactive carbonyl compounds, a catalytic amount of glacial acetic acid (1-2 drops) can be added.[4]
-
Stir the reaction mixture at room temperature or heat to reflux.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 24 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrazone product.[4]
-
If the product does not precipitate, remove the solvent under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography.[4]
Conclusion
tert-Butyl carbazate is a cornerstone reagent in modern organic synthesis, offering a reliable method for the protection of carbonyl groups and serving as a versatile intermediate for the synthesis of a wide range of compounds, particularly in the pharmaceutical industry. Its well-defined properties and predictable reactivity make it an invaluable tool for researchers and drug development professionals. This guide has provided a summary of its key characteristics and detailed protocols to facilitate its effective use in the laboratory.
References
- 1. tert-Butyl carbazate | C5H12N2O2 | CID 70091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl carbazate | 870-46-2 | FB01346 | Biosynth [biosynth.com]
- 6. tert-Butyl carbazate | 870-46-2 [chemicalbook.com]
- 7. tert-Butyl carbamate [webbook.nist.gov]
- 8. tert-Butyl carbazate, 99% | Fisher Scientific [fishersci.ca]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-Butyl carbazate synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
